

Methanesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methanesulfonic acid

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Introduction

Methanesulfonic acid (MSA), with the chemical formula $\text{CH}_3\text{SO}_3\text{H}$, is the simplest of the alkylsulfonic acids.[1] It is a strong, non-oxidizing organosulfuric acid that has garnered significant interest as a "green" alternative to traditional mineral acids like sulfuric and hydrochloric acid.[2] MSA is a hygroscopic, colorless liquid at room temperature, solidifying at temperatures below 20°C . [1][3][4] Its unique combination of properties—strong acidity, low volatility, high solubility of its metal salts, and commendable biodegradability—makes it a versatile reagent in various fields, including organic synthesis, electroplating, and industrial cleaning.[2][5][6] This guide provides an in-depth overview of the core physical and chemical properties of **methanesulfonic acid**, detailed experimental protocols, and key reaction pathways relevant to researchers, scientists, and drug development professionals.

Physical Properties

Methanesulfonic acid is commercially available in its anhydrous form (>99.5% purity) or as a 70% aqueous solution.[2] In its pure state, it is a viscous, odorless liquid.[2] It is completely miscible with water and many polar organic solvents such as ethanol and DMSO, but is insoluble or only partially miscible with nonpolar solvents like hexane and toluene.[1][2][4] This high solubility in aqueous and organic media, combined with its non-volatile nature, makes it a convenient acid catalyst for a wide range of industrial applications.[5]

Table 1: Physical Properties of **Methanesulfonic Acid**

| Property | Value | References |
|----------------------------|--|------------|
| Molecular Formula | CH ₄ O ₃ S | [1][7] |
| Molar Mass | 96.11 g·mol ⁻¹ | [1][8] |
| Appearance | Clear, colorless liquid or white solid below 20°C | [1][3] |
| Density | 1.48 g/cm ³ (at 25°C) | [1][9] |
| Melting Point | 17 to 20°C (63 to 68°F; 290 to 293 K) | [1][2][10] |
| Boiling Point | 167°C at 10 mmHg (13.33 hPa); decomposes >185°C at atmospheric pressure | [1][2][10] |
| Vapor Pressure | 0.000428 mmHg to 1 mmHg (at 20-23°C) | [2][8][9] |
| pKa | -1.9 to -2.0 | [1][8][11] |
| Refractive Index | n _{20/D} 1.429 - 1.4317 | [9][10] |
| Flash Point | 110°C to 189°C (closed cup) | [8] |
| Solubility | Miscible with water, ethanol, diethyl ether, DMSO. Insoluble in alkanes. | [1][2][4] |
| Heat of Formation (liquid) | -178.09 ± 1.48 kcal/mol | [12] |
| Enthalpy of Vaporization | 73.9 kJ/mol | [13] |

Chemical Properties

Methanesulfonic acid's chemical behavior is defined by its strong acidity and high stability. It is a strong Brønsted acid, completely ionizing in aqueous solution.[3] Unlike acids such as nitric or perchloric acid, MSA is non-oxidizing and not explosive.[1][10] This makes it a safer alternative in many catalytic processes.

Acidity and Reactivity

With a pKa of approximately -1.9, MSA is comparable in strength to other strong acids.^{[1][11]} This high acidity allows it to serve as an efficient catalyst for a variety of organic reactions, including:

- **Esterification and Alkylation:** It is widely used as a catalyst in the production of esters and in alkylation reactions.^{[2][5]}
- **Polymerization:** Its catalytic properties are valuable in polymerization processes.^{[4][5]}
- **Borane Generation:** MSA reacts with sodium borohydride (NaBH_4) in an aprotic solvent to generate borane (BH_3).^{[1][5]}

Stability

MSA exhibits remarkable thermal and chemical stability.^[2] It is resistant to hydrolysis and strong oxidizing agents like hydrogen peroxide and potassium permanganate.^[2] It also shows high stability against strong reducing agents.^[2] This robustness allows its use under a wide range of reaction conditions. When heated in a sodium hydroxide solution, no decomposition was detected at 315°C, with only minor decomposition occurring at higher temperatures.^[2]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of **methanesulfonic acid**. Vibrational spectroscopy (Infrared and Raman) clearly shows the influence of strong hydrogen bonding in the condensed phase.^[14]

Table 2: Chemical and Spectroscopic Properties of **Methanesulfonic Acid**

| Property | Data | References |
|--------------------------------------|--|------------|
| Chemical Structure | $\text{H}_3\text{C}-\text{S}(=\text{O})_2-\text{OH}$ | [1] |
| GHS Pictogram | GHS05: Corrosive | [1] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals) | [1][15] |
| ^1H NMR | Single peak corresponding to the methyl protons. | [7] |
| ^{13}C NMR | Single peak corresponding to the methyl carbon. | [16] |
| Key IR Peaks (cm^{-1}) | ~1320 & 1122 (asymmetric & symmetric SO_3 stretch), 907 (S-OH stretch), 772 (C-S stretch) | [14][17] |
| Key Raman Peaks (cm^{-1}) | 790 (solid), 1224 (solid) | [14] |

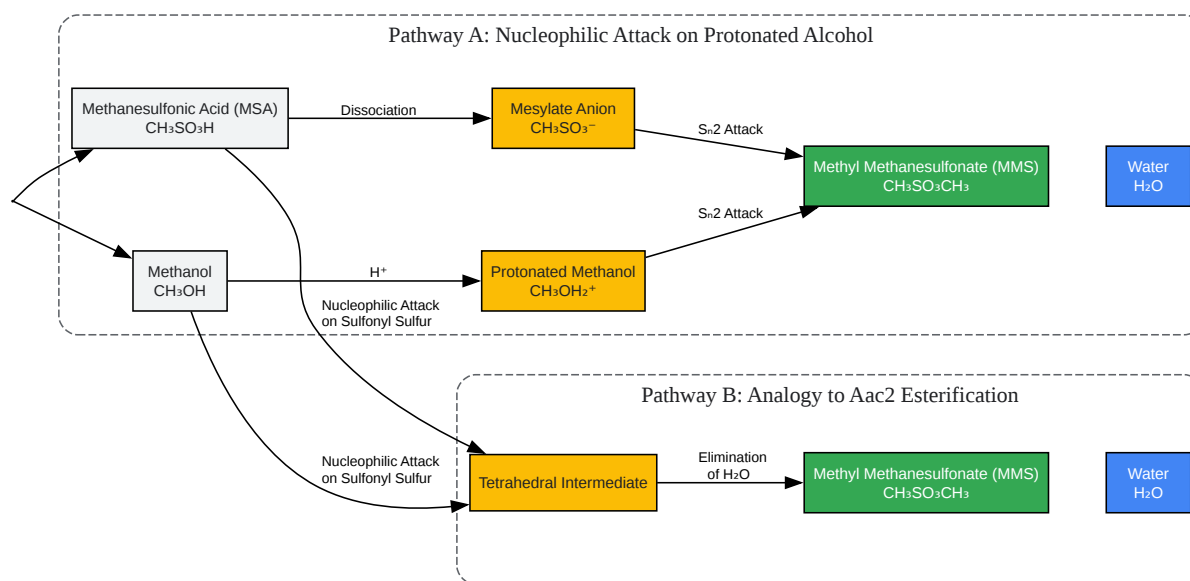
Key Reaction Mechanisms and Workflows

Understanding the reaction mechanisms and experimental workflows involving MSA is crucial for its effective application in research and development.

Mechanism: Formation of Methyl Methanesulfonate (MMS)

The formation of sulfonate esters from sulfonic acids and alcohols is a significant concern in the pharmaceutical industry, as these esters can be potential genotoxic impurities (PGIs).[18]

Studies using isotopically labeled methanol have confirmed that the reaction proceeds via C-O bond cleavage of the alcohol, consistent with the reversal of sulfonate ester solvolysis.[18] Two primary mechanistic pathways are considered for the acid-catalyzed formation of MMS from MSA and methanol.[18]

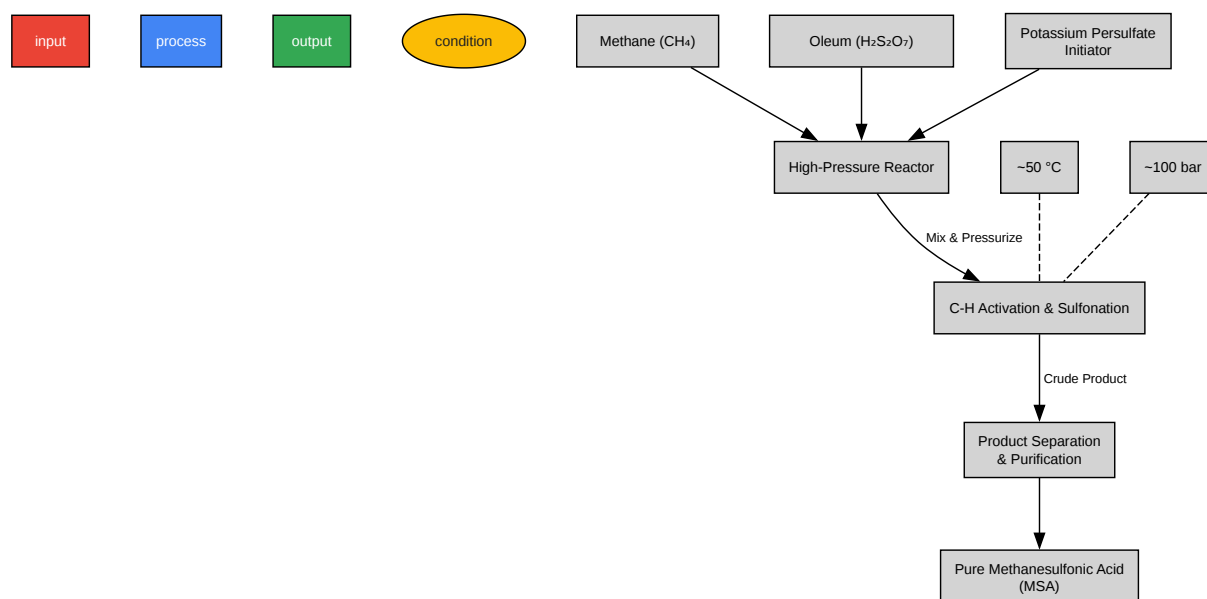


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Caption: Proposed mechanistic pathways for the formation of MMS from MSA and methanol.

Workflow: Industrial Synthesis via the Grillo-Methane-Sulfonation (GMS) Process

A modern, cost-effective, and environmentally friendlier process for MSA production involves the direct reaction of methane with oleum (a solution of sulfur trioxide in sulfuric acid).[1] This process, developed by Grillo-Werke AG, operates at moderate temperatures and high pressures.[1][3]



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Caption: Workflow for the Grillo-Methane-Sulfonation (GMS) industrial synthesis process.

Experimental Protocols

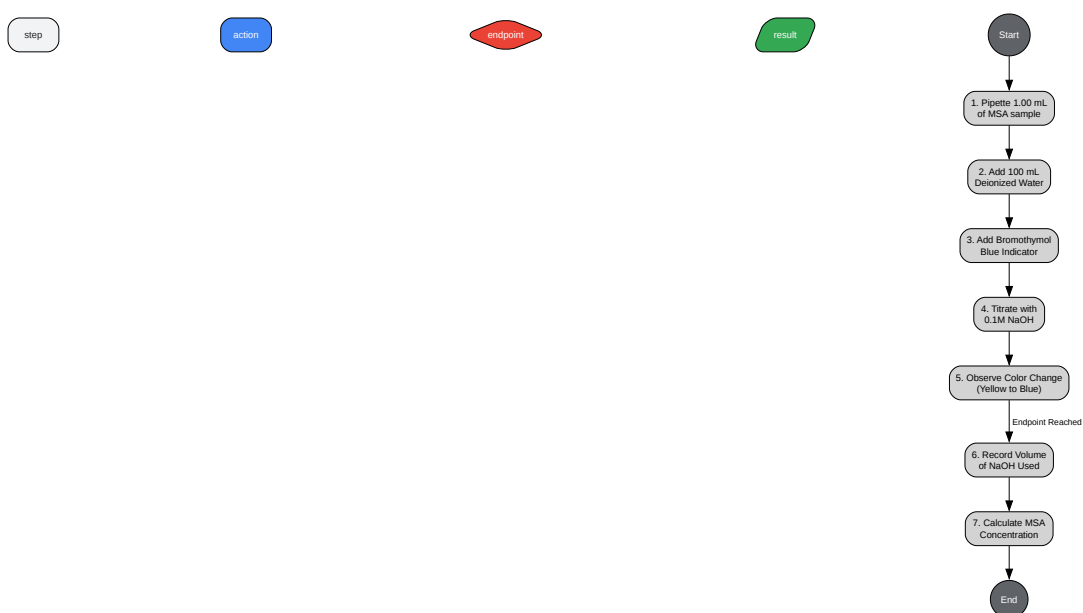
Detailed and reproducible experimental methods are fundamental for research and quality control. The following sections outline protocols for key analytical procedures involving **methanesulfonic acid**.

Protocol: Determination of Free Acid Content by Titration

This protocol describes a standard acid-base titration to determine the concentration of free **methanesulfonic acid** in a solution, such as an electroplating bath.[\[19\]](#)

Methodology:

- **Sample Preparation:** Accurately pipette a known volume (e.g., 1.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.[\[19\]](#)
- **Dilution:** Add approximately 100 mL of deionized water to the flask.
- **Indicator Addition:** Add 3-5 drops of a suitable pH indicator, such as bromothymol blue.[\[19\]](#) The solution should turn yellow in the acidic medium.
- **Titration Setup:** Fill a burette with a standardized sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 mol/L).[\[19\]](#) Record the initial burette volume.
- **Titration:** Slowly add the NaOH titrant to the flask while continuously swirling the contents.
- **Endpoint Determination:** Continue titration until the solution undergoes a distinct color change from yellow to blue, indicating the endpoint has been reached.[\[19\]](#)
- **Volume Recording:** Record the final burette volume. The volume of NaOH consumed is the difference between the final and initial readings.
- **Calculation:** Calculate the molarity of the **methanesulfonic acid** using the formula: $M_{\text{acid}} \times V_{\text{acid}} = M_{\text{base}} \times V_{\text{base}}$ Where M is molarity and V is volume.



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Caption: Experimental workflow for the titrimetric determination of MSA concentration.

Protocol: Determination of Heat of Reaction by Calorimetry

This general protocol outlines how to measure the heat of reaction (enthalpy change) for a process involving MSA, such as its dissolution in water or a neutralization reaction, using a simple solution calorimeter.

Methodology:

- Calorimeter Calibration:
 - First, determine the heat capacity of the calorimeter. This is often done by mixing known amounts of hot and cold water and measuring the final temperature.[\[20\]](#)
- Reactant Preparation:
 - Measure a precise volume of one reactant (e.g., 50.0 mL of deionized water) and place it inside the calorimeter.
 - Separately, measure a precise mass or volume of **methanesulfonic acid**.
 - Allow both to reach thermal equilibrium and record their initial temperature (T_{initial}).
- Initiate Reaction:
 - Quickly add the **methanesulfonic acid** to the water in the calorimeter.
 - Immediately close the calorimeter and begin stirring to ensure uniform mixing and heat distribution.
- Temperature Monitoring:
 - Record the temperature at regular intervals (e.g., every 15 seconds) until it reaches a maximum value and then begins to cool.[\[20\]](#)
- Data Analysis:

- Plot temperature versus time to determine the maximum temperature change ($\Delta T = T_{\text{final}} - T_{\text{initial}}$), extrapolating the cooling curve back to the time of mixing if necessary.
- Calculate the heat absorbed by the solution (q_{solution}) using: $q_{\text{solution}} = m \times c \times \Delta T$, where m is the total mass of the solution and c is its specific heat capacity.
- Calculate the heat absorbed by the calorimeter ($q_{\text{calorimeter}}$) using: $q_{\text{calorimeter}} = C_{\text{cal}} \times \Delta T$, where C_{cal} is the heat capacity of the calorimeter.
- The total heat of the reaction (q_{rxn}) is: $q_{\text{rxn}} = -(q_{\text{solution}} + q_{\text{calorimeter}})$.
- Calculate the enthalpy change (ΔH) by dividing q_{rxn} by the number of moles of the limiting reactant.

Workflow: General Spectroscopic Analysis

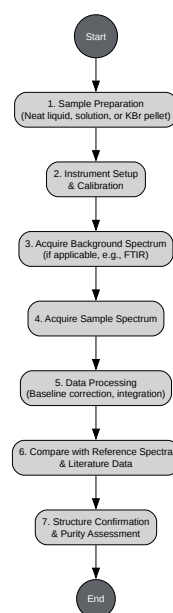
This workflow provides a generalized procedure for the analysis of an MSA sample using spectroscopic techniques like FTIR or NMR to confirm its identity and purity.

prep

analysis

data

interpret



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Caption: A generalized workflow for the spectroscopic analysis of a **methanesulfonic acid** sample.

Safety and Handling

Methanesulfonic acid is a strong corrosive acid and requires careful handling.[21] It can cause severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[21][23] MSA is moisture-sensitive and should be stored in a tightly closed container in a cool, dry area away from incompatible substances like bases and common metals.[10][21] When diluting, always add the acid to water slowly to dissipate the substantial amount of heat released.[10]

Conclusion

Methanesulfonic acid presents a compelling profile of a strong, non-volatile, and non-oxidizing acid with high thermal and chemical stability.[2] Its physical properties, particularly its liquid state at ambient temperature and high solubility for metal salts, underpin its utility in a diverse array of applications, from catalysis in organic synthesis to electrolytes in electrochemical processes.[1][5] The detailed understanding of its chemical behavior, reaction mechanisms, and analytical protocols provided in this guide serves as a critical resource for scientists and researchers aiming to leverage the unique advantages of MSA in innovative and sustainable chemical applications.

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- To cite this document: BenchChem. [Methanesulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676364#methanesulfonic-acid-physical-and-chemical-properties]

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